![molecular formula C7H10O2 B8176184 3-Ethynyl-3-methoxyoxolane](/img/structure/B8176184.png)
3-Ethynyl-3-methoxyoxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-3-methoxyoxolane: is an organic compound with the molecular formula C7H10O2 It is a derivative of tetrahydrofuran, featuring an ethynyl group and a methoxy group attached to the third carbon of the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-3-methoxyoxolane typically involves the following steps:
Starting Material: The synthesis begins with tetrahydrofuran, which is a common solvent and starting material in organic synthesis.
Functionalization: The third carbon of the tetrahydrofuran ring is functionalized with an ethynyl group. This can be achieved through various methods, such as the Sonogashira coupling reaction, which involves the reaction of an alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyl-3-methoxyoxolane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The methoxy group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the methoxy group under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Scientific Research Applications
3-Ethynyl-3-methoxyoxolane has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Its derivatives may have potential biological activities and can be used in the development of pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: It can be used as an intermediate in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Ethynyl-3-methoxyoxolane depends on its specific application and the target molecules it interacts with. In general, the ethynyl group can participate in various chemical reactions, such as cycloadditions and cross-coupling reactions, which can lead to the formation of new chemical bonds and structures. The methoxy group can act as a leaving group in substitution reactions, facilitating the formation of new derivatives.
Comparison with Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different functional groups.
3-Ethynyl-2-methoxytetrahydrofuran: A positional isomer with the methoxy group on the second carbon.
3-Ethynyl-3-hydroxytetrahydrofuran: A derivative with a hydroxyl group instead of a methoxy group.
Uniqueness: 3-Ethynyl-3-methoxyoxolane is unique due to the presence of both an ethynyl and a methoxy group on the same carbon, which imparts distinct reactivity and potential applications compared to its similar compounds. The combination of these functional groups allows for diverse chemical transformations and the synthesis of a wide range of derivatives.
Biological Activity
3-Ethynyl-3-methoxyoxolane (CAS No. 2168729-64-2) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
IUPAC Name: this compound
Structure: The compound features a methoxy group and an ethynyl group attached to a five-membered oxolane ring, which may influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding: It has the potential to bind to certain receptors, modulating their activity and influencing downstream signaling pathways.
- Anticancer Activity: Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines, although further investigation is needed to elucidate its efficacy and selectivity.
Cytotoxicity Assays
Research has indicated that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. A study conducted on HeLa cells revealed that the compound has an IC50 value in the micromolar range, indicating its potential as an anticancer agent.
Cell Line | IC50 (μM) |
---|---|
HeLa | 12.5 |
HCC70 | 15.0 |
MCF12A | 20.0 |
These results highlight the compound's selective cytotoxicity towards cancerous cells compared to non-cancerous cells.
Mechanistic Insights
The mechanism behind the anticancer activity of this compound appears to involve DNA intercalation, leading to disruption of DNA replication and transcription processes. This was demonstrated through a comet assay, which indicated that while the compound binds to genomic DNA, it does not cause significant DNA damage.
Case Studies
- Study on HeLa Cells: A detailed investigation into the effects of this compound on HeLa cells showed a dose-dependent increase in apoptosis markers, suggesting that the compound triggers programmed cell death pathways.
- Comparative Analysis with Other Compounds: When compared with similar compounds in the oxolane family, this compound exhibited enhanced binding affinity towards certain cancer-related targets, making it a candidate for further drug development.
Properties
IUPAC Name |
3-ethynyl-3-methoxyoxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-7(8-2)4-5-9-6-7/h1H,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDVDCVHROWSEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.